molecular formula C10H16N2O3 B073804 5-Ethyl-5-isobutylbarbituric acid CAS No. 1135-61-1

5-Ethyl-5-isobutylbarbituric acid

Cat. No. B073804
CAS RN: 1135-61-1
M. Wt: 212.25 g/mol
InChI Key: OSVIDGCVOGPEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-5-isobutylbarbituric acid, also known as pentobarbital, is a barbiturate drug that is used as a sedative and hypnotic medication. It was first synthesized in 1928 by Ernst Preiswerk and his team at Bayer AG in Germany. Since then, it has been widely used in the medical field for its calming effects on the central nervous system.

Mechanism Of Action

Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the neurotransmitter GABA. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This mechanism of action is similar to that of other barbiturates and benzodiazepines.

Biochemical And Physiological Effects

Pentobarbital has a number of physiological effects, including sedation, hypnosis, and anesthesia. It can also cause respiratory depression and a decrease in blood pressure. In addition, it has been shown to have anticonvulsant properties, making it useful in the treatment of seizures.

Advantages And Limitations For Lab Experiments

One advantage of 5-Ethyl-5-isobutylbarbituric acidl is its ability to induce a deep and consistent level of sedation. This makes it useful in animal experiments where sedation is required. However, its effects on the central nervous system can be variable and difficult to predict, which can make it challenging to use in some experiments.

Future Directions

There are a number of potential future directions for research involving 5-Ethyl-5-isobutylbarbituric acidl. One area of interest is in the development of new drugs that target the GABA-A receptor, potentially with fewer side effects than current medications. Another area of interest is in the use of 5-Ethyl-5-isobutylbarbituric acidl in combination with other drugs to enhance its effects or reduce its side effects. Additionally, further research is needed to fully understand the mechanisms of action of 5-Ethyl-5-isobutylbarbituric acidl and other sedative and hypnotic drugs.

Synthesis Methods

The synthesis of 5-Ethyl-5-isobutylbarbituric acidl involves the reaction of diethyl malonate with urea and isobutyl bromide in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to form 5-Ethyl-5-isobutylbarbituric acidl. The yield of this process is typically around 50%.

Scientific Research Applications

Pentobarbital has been extensively studied in the field of neuroscience and pharmacology. It is commonly used as a tool to study the effects of sedatives and hypnotics on the central nervous system. It has also been used in animal models to study the mechanisms of action of various drugs and to investigate the role of specific neurotransmitters in the brain.

properties

CAS RN

1135-61-1

Product Name

5-Ethyl-5-isobutylbarbituric acid

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-ethyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3/c1-4-10(5-6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)

InChI Key

OSVIDGCVOGPEOK-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)CC(C)C

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC(C)C

synonyms

5-ethyl-5-isobutylbarbituric acid

Origin of Product

United States

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